3-Fluoro-5-iodo-4-methylphenacyl bromide
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Overview
Description
3-Fluoro-5-iodo-4-methylphenacyl bromide is a chemical compound with the molecular formula C9H7BrFIO and a molecular weight of 356.96 g/mol . It is characterized by the presence of fluorine, iodine, and bromine atoms attached to a phenacyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-Fluoro-5-iodo-4-methylphenacyl bromide typically involves the bromination of a precursor compound. One common synthetic route includes the reaction of 3-Fluoro-5-iodo-4-methylacetophenone with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the final product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-Fluoro-5-iodo-4-methylphenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The presence of iodine allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-5-iodo-4-methylphenacyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodo-4-methylphenacyl bromide involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use .
Comparison with Similar Compounds
3-Fluoro-5-iodo-4-methylphenacyl bromide can be compared with other similar compounds, such as:
3-Fluoro-4-methylphenacyl bromide: Lacks the iodine atom, which affects its reactivity and applications.
5-Iodo-4-methylphenacyl bromide:
3-Fluoro-5-iodo-phenacyl bromide: Lacks the methyl group, which alters its steric and electronic characteristics.
The uniqueness of this compound lies in the combination of fluorine, iodine, and bromine atoms, which impart distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C9H7BrFIO |
---|---|
Molecular Weight |
356.96 g/mol |
IUPAC Name |
2-bromo-1-(3-fluoro-5-iodo-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7BrFIO/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
HXKISPODHPAJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)CBr)F |
Origin of Product |
United States |
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